

Spectroscopic Analysis of 2-Cyano-3-methylpyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Cyano-3-methylpyridine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Cyano-3-methylpyridine** (also known as 3-methylpyridine-2-carbonitrile). Intended for researchers, scientists, and professionals in drug development, this document details experimental protocols and presents a summary of expected spectroscopic data to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **2-Cyano-3-methylpyridine** relies heavily on ^1H and ^{13}C NMR spectroscopy. While full spectral datasets are available in specialized databases, this guide provides a summary of the expected chemical shifts and coupling constants based on the analysis of related pyridine derivatives and publicly available information. The definitive spectral data for **2-Cyano-3-methylpyridine** can be accessed through SpectraBase® and is cataloged under the PubChem Compound ID (CID) 819928.^[1] The ^1H NMR spectrum is provided by Sigma-Aldrich Co. LLC, and the ^{13}C NMR spectrum is available from the University of Vienna.
[1]

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Cyano-3-methylpyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.70 - 7.80	dd	$J(H_4, H_5) \approx 7\text{-}8$, $J(H_4, H_6) \approx 1\text{-}2$
H-5	7.40 - 7.50	t	$J(H_5, H_4) \approx 7\text{-}8$, $J(H_5, H_6) \approx 7\text{-}8$
H-6	8.50 - 8.60	dd	$J(H_6, H_5) \approx 7\text{-}8$, $J(H_6, H_4) \approx 1\text{-}2$
CH_3	2.50 - 2.60	s	-

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Cyano-3-methylpyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	130 - 135
C-3	138 - 142
C-4	135 - 140
C-5	123 - 128
C-6	150 - 155
CN	115 - 120
CH_3	18 - 22

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality NMR spectra of **2-Cyano-3-methylpyridine**, suitable for structural confirmation and purity assessment.

Sample Preparation

- Sample Purity: Ensure the sample of **2-Cyano-3-methylpyridine** is of high purity ($\geq 98\%$) to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices for pyridine derivatives. The solvent should be free of residual water and other protonated impurities.
- Concentration: Prepare a solution with a concentration of 5-10 mg of **2-Cyano-3-methylpyridine** in 0.5-0.7 mL of the chosen deuterated solvent.
- NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 10-12 ppm.

- Temperature: 298 K (25 °C).

For ^{13}C NMR:

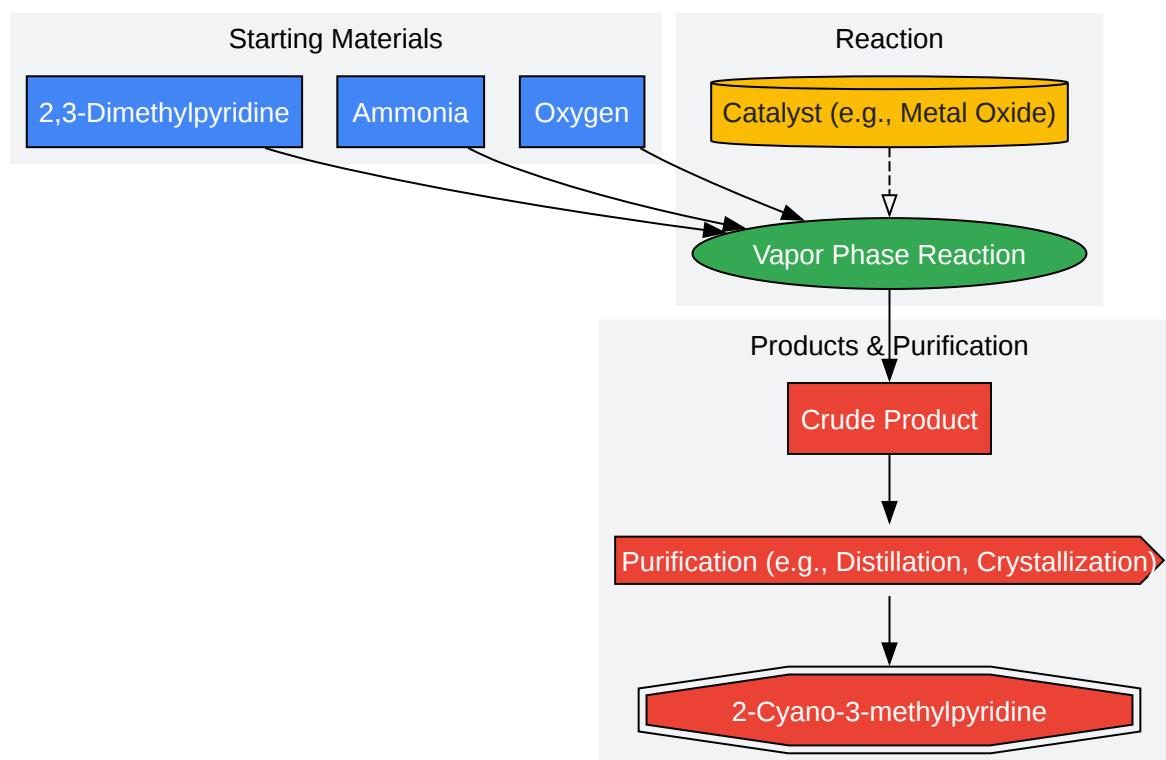
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 to 4096 scans, as ^{13}C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-250 ppm.
- Temperature: 298 K (25 °C).

Workflow and Pathway Visualizations

General Synthesis Workflow

A common synthetic route to **2-Cyano-3-methylpyridine** involves the ammoxidation of 2,3-dimethylpyridine. The following diagram illustrates the logical flow of this process.

General Synthesis Workflow for 2-Cyano-3-methylpyridine

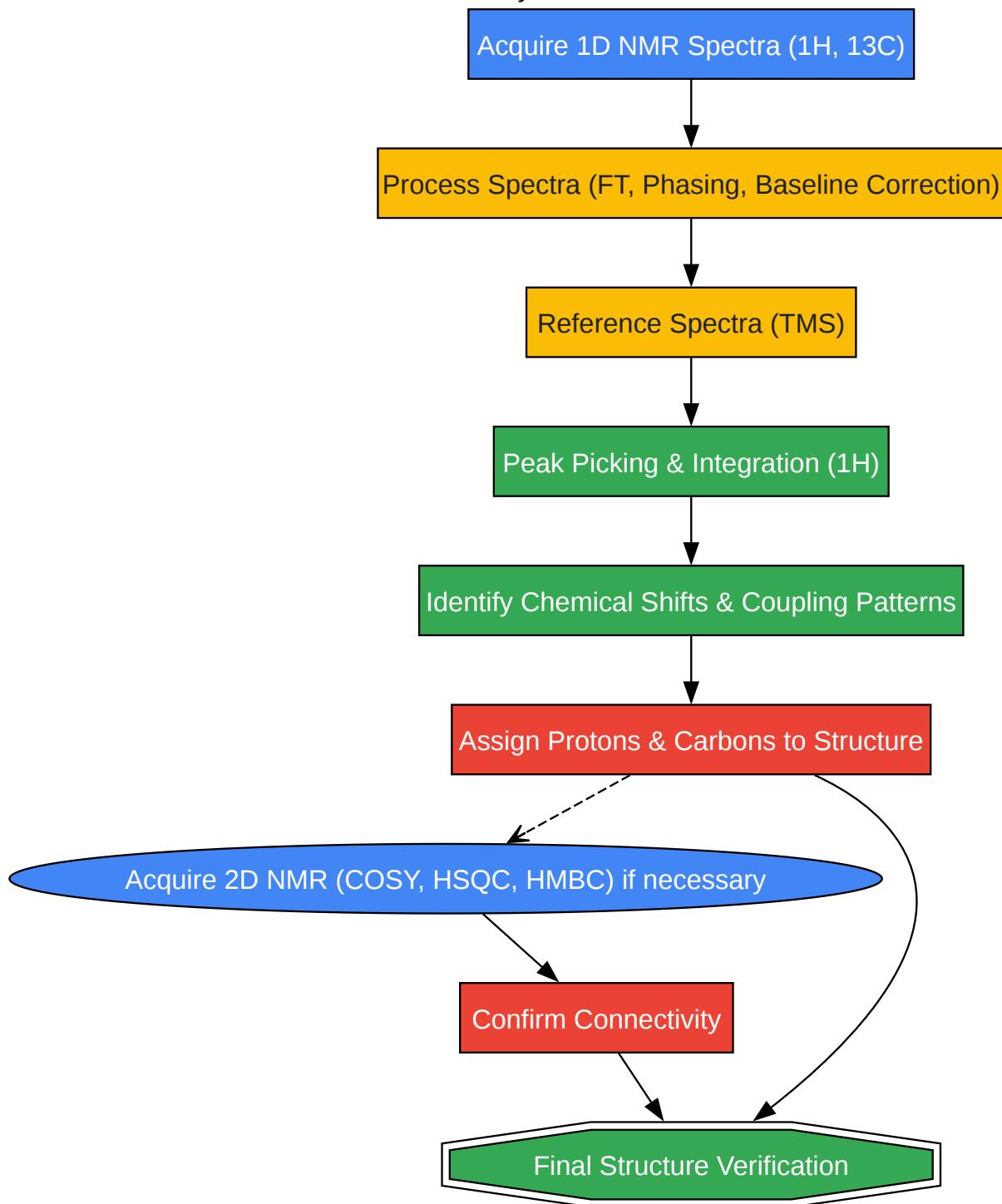
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Caption: A flowchart illustrating the general synthetic pathway for **2-Cyano-3-methylpyridine**.

NMR Data Analysis Workflow

The process of analyzing the acquired NMR data to confirm the structure of **2-Cyano-3-methylpyridine** follows a logical sequence.

NMR Data Analysis Workflow

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Caption: A flowchart outlining the steps for analyzing NMR data of **2-Cyano-3-methylpyridine**.

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References

- 1. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem
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